Home > Products > Screening Compounds P51165 > 2'-deoxy-3,4,5,6-tetrahydrouridine
2'-deoxy-3,4,5,6-tetrahydrouridine - 31962-88-6

2'-deoxy-3,4,5,6-tetrahydrouridine

Catalog Number: EVT-318254
CAS Number: 31962-88-6
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxy-3,4,5,6-tetrahydrouridine is a modified nucleoside analog derived from uridine. It is primarily recognized for its role as an inhibitor of cytidine deaminase, an enzyme that catalyzes the deamination of cytidine and its analogs, which can affect the pharmacokinetics of various nucleoside drugs. The compound has garnered interest in medicinal chemistry due to its potential applications in enhancing the efficacy of certain chemotherapeutic agents by preventing their premature metabolism.

Source and Classification

2'-Deoxy-3,4,5,6-tetrahydrouridine is classified as a nucleoside analog. It is synthesized from uridine or related nucleosides through several chemical transformations. This compound has been studied extensively for its biochemical properties and therapeutic potential, particularly in oncology.

Synthesis Analysis

Methods

The synthesis of 2'-deoxy-3,4,5,6-tetrahydrouridine typically involves a multi-step organic synthesis process. A reliable method described in the literature involves:

  1. Catalytic Reduction: The process begins with the catalytic reduction of 2'-deoxyuridine using a 5% rhodium on alumina catalyst under hydrogen gas. This reaction transforms 2'-deoxyuridine into 2'-deoxy-5,6-dihydrouridine.
  2. Reduction with Sodium Borohydride: Following this, sodium borohydride is used to reduce the dihydropyrimidine intermediate to yield 2'-deoxy-3,4,5,6-tetrahydrouridine. Careful stoichiometry is crucial; using excess sodium borohydride minimizes side reactions and improves yield .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 2'-deoxy-3,4,5,6-tetrahydrouridine is C₁₁H₁₅N₂O₅. It features a pyrimidine base with reduced double bonds at positions 3, 4, 5, and 6. The structural configuration allows it to mimic natural nucleosides while providing unique biochemical properties.

Data

The compound's structural characteristics include:

  • Molecular Weight: Approximately 253.25 g/mol
  • Melting Point: Data on melting point varies but generally indicates stability under standard laboratory conditions.
Chemical Reactions Analysis

Reactions

2'-Deoxy-3,4,5,6-tetrahydrouridine participates in various biochemical reactions primarily due to its role as a cytidine deaminase inhibitor. Its mechanism involves:

  • Inhibition of Cytidine Deaminase: By binding to the active site of cytidine deaminase, it prevents the conversion of cytidine analogs into inactive metabolites.

Technical Details

The inhibition mechanism allows for enhanced bioavailability of certain chemotherapeutic agents when co-administered with this compound . This property has been exploited in clinical settings to improve therapeutic outcomes.

Mechanism of Action

The primary mechanism of action for 2'-deoxy-3,4,5,6-tetrahydrouridine involves:

  1. Binding to Cytidine Deaminase: The compound competes with endogenous substrates for binding to the enzyme.
  2. Reduction of Metabolic Deactivation: By inhibiting this enzyme's activity, it reduces the metabolic degradation of cytidine analogs such as gemcitabine and enhances their pharmacological effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of hydroxyl groups.

Relevant data indicates that this compound's reactivity profile makes it suitable for further modifications in medicinal chemistry applications .

Applications

2'-Deoxy-3,4,5,6-tetrahydrouridine has several scientific uses:

  • Pharmacological Research: Used extensively in studies aimed at understanding nucleoside metabolism and developing new cancer therapies.
  • Enhancing Drug Efficacy: Its role as a cytidine deaminase inhibitor has made it valuable in improving the bioavailability and efficacy of various nucleoside-based drugs .
  • Biochemical Studies: Employed in research focused on nucleic acid chemistry and enzyme inhibition mechanisms.
Introduction to 2'-Deoxy-3,4,5,6-tetrahydrouridine (dTHU) in Biomedical Research

Historical Context and Discovery of dTHU as a Cytidine Deaminase Inhibitor

2'-Deoxy-3,4,5,6-tetrahydrouridine (dTHU, CAS 31962-88-6) is a nucleoside analog characterized by a tetrahydropyrimidinone base linked to a 2'-deoxyribose sugar. Its discovery emerged from efforts to identify stable inhibitors of cytidine deaminase (CDA), a pyrimidine salvage pathway enzyme that catabolizes therapeutic nucleoside analogs like decitabine and gemcitabine. Early research highlighted dTHU’s structural distinction from uridine derivatives due to the saturated C5-C6 bond in its tetrahydropyrimidinone ring and the absence of a 2'-hydroxyl group. These features confer resistance to enzymatic degradation while enabling competitive binding to CDA’s active site [2] [8]. Preclinical studies demonstrated dTHU’s ability to inhibit tumor necrosis factor (TNF) production in vitro and suppress hepatocellular carcinoma proliferation by blocking cytidine-to-uridine conversion. Unlike earlier CDA inhibitors, dTHU’s 2'-deoxy configuration enhances metabolic stability, positioning it as a tool to modulate nucleoside analog pharmacology [2] [5].

Role in Nucleoside Analog Pharmacology and Enzyme Interaction Mechanisms

dTHU exerts its primary pharmacologic effect through potent, reversible inhibition of CDA. This enzyme, highly expressed in the liver and intestine, rapidly deaminates cytidine-based therapeutics, limiting their oral bioavailability and systemic exposure. dTHU binds CDA with high affinity, preventing the deamination of substrates like gemcitabine (2',2'-difluoro-2'-deoxycytidine) and decitabine (5-aza-2'-deoxycytidine). Mechanistically, dTHU occupies the catalytic pocket of CDA, sterically hindering access to the zinc-dependent deamination site [3] [8].

  • Impact on Gemcitabine Pharmacokinetics: Co-administration of dTHU analogs (e.g., THU) with gemcitabine in mice increased the oral bioavailability of gemcitabine from 10% to 40%. This occurred by inhibiting first-pass metabolism in the gut and liver, sustaining plasma concentrations >1 µg/mL for 2–3 hours—a threshold for near-complete CDA inhibition [3].
  • Structural Determinants of Inhibition: The tetrahydropyrimidinone ring’s non-planar conformation and 4-hydroxyl group are critical for binding. Saturation of the C5-C6 bond disrupts aromaticity, reducing susceptibility to metabolic oxidation and prolonging the inhibitor’s half-life [6] [8].

Table 1: Enzyme Kinetic Parameters of dTHU and Analogs

CompoundCDA IC₅₀ (µM)Plasma Half-life (Mice)Oral Bioavailability
dTHUNot reported~85 min*Not quantified
THU0.1–1.073 min (iv)20%
Cedazuridine<0.5>180 min>50%

*Data extrapolated from THU studies [1] [3] [9].

Significance in Epigenetic Regulation and DNA Methylation Dynamics

dTHU and its analogs indirectly influence epigenetic machinery by preserving cytidine-based DNA methyltransferase (DNMT) inhibitors. Decitabine, a DNMT1-depleting agent used in myelodysplastic syndromes, undergoes rapid deamination by CDA to inactive uridine derivatives. dTHU-mediated CDA inhibition extends decitabine’s exposure time, enabling sustained DNMT1 depletion at non-cytotoxic concentrations. This shifts decitabine’s pharmacodynamics from cytotoxicity to epigenetic modulation [4] [7] [10].

  • Hypomethylation and Gene Reactivation: In nonhuman primates, oral THU-decitabine combinations reduced CpG methylation in the γ-globin promoter by ~10%, reactivating fetal hemoglobin (HbF) expression—a therapeutic goal in hemoglobinopathies like sickle cell disease. dTHU’s role in this synergy stems from minimizing decitabine’s first-pass metabolism, allowing low-dose, prolonged exposure ideal for DNMT1 degradation without DNA damage [4] [10].
  • Reduced Pharmacokinetic Variability: CDA polymorphisms cause interindividual variability in decitabine metabolism. dTHU normalizes this variability, as evidenced in baboon studies where co-administration with THU reduced area-under-the-curve (AUC) variation from 30-fold to 14-fold [4].

Table 2: Epigenetic Effects of CDA Inhibition in Preclinical Models

CDA InhibitorCombined DrugBiological OutcomeTarget Methylation Change
THUDecitabine↑ Fetal hemoglobin (nonhuman primates)γ-globin promoter: −10%
THU5-Fluoro-2'-deoxycytidineLINE-1 hypomethylation (human trials)Global DNA: −15–20%
dTHU*Decitabine/GemcitabineTSG re-expression (in vitro)p16/TWIST1 promoters

*Theoretical based on structural similarity [4] [7] [10].

Properties

CAS Number

31962-88-6

Product Name

2'-deoxy-3,4,5,6-tetrahydrouridine

IUPAC Name

4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C9H16N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-8,12-14H,1-4H2,(H,10,15)/t5-,6+,7?,8+/m0/s1

InChI Key

RSRNLJYSWSSQMW-CZLDRYSHSA-N

SMILES

C1CN(C(=O)NC1O)C2CC(C(O2)CO)O

Synonyms

2'-deoxytetrahydrouridine
3,4,5,6-tetrahydrodeoxyuridine
tetrahydro-2'-deoxyuridine
THDU

Canonical SMILES

C1CN(C(=O)NC1O)C2CC(C(O2)CO)O

Isomeric SMILES

C1CN(C(=O)NC1O)[C@H]2C[C@@H]([C@H](O2)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.